molecular formula C10H14N4O2 B1674149 イブメキシン CAS No. 28822-58-4

イブメキシン

カタログ番号: B1674149
CAS番号: 28822-58-4
分子量: 222.24 g/mol
InChIキー: APIXJSLKIYYUKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-イソブチル-1-メチルキサンチン、一般にIBMXとして知られているのは、メチルキサンチン誘導体です。これは、細胞内サイクリックアデノシン一リン酸(cAMP)およびサイクリックグアノシン一リン酸(cGMP)レベルを上昇させる、非選択的ホスホジエステラーゼ阻害剤です。 この化合物は、さまざまな細胞プロセスを調節する能力があるため、科学研究で広く使用されています .

2. 製法

合成経路と反応条件

3-イソブチル-1-メチルキサンチンは、いくつかの方法で合成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、テオブロミンをイソブチルブロミドでアルキル化することです。 反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で高温で行われます .

工業生産方法

工業的な設定では、3-イソブチル-1-メチルキサンチンの合成は同様の原理に従いますが、より大規模です。このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、製品品質が一定になります。 最終生成物は、再結晶またはクロマトグラフィー技術で精製されます .

科学的研究の応用

3-Isobutyl-1-methylxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed to study cellular signaling pathways, particularly those involving cAMP and cGMP.

    Medicine: It is used in pharmacological studies to investigate the effects of phosphodiesterase inhibition on various physiological processes.

    Industry: It is used in the development of new drugs and therapeutic agents .

作用機序

3-イソブチル-1-メチルキサンチンは、主にホスホジエステラーゼを阻害することによってその効果を発揮します。ホスホジエステラーゼは、cAMPとcGMPを分解する酵素です。これらの酵素を阻害することにより、3-イソブチル-1-メチルキサンチンは細胞内のcAMPとcGMPのレベルを上昇させ、タンパク質キナーゼA(PKA)やその他のダウンストリームシグナル伝達経路の活性化につながります。 これにより、分化の増加、増殖の減少、アポトーシスの誘導など、さまざまな細胞効果がもたらされます .

生化学分析

Biochemical Properties

3-Isobutyl-1-methylxanthine plays a significant role in biochemical reactions by inhibiting cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition results in the activation of protein kinase A (PKA), which subsequently affects various cellular processes. 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist . It interacts with enzymes such as phosphodiesterases and proteins like PKA, influencing their activity and leading to downstream effects on cellular functions .

Cellular Effects

3-Isobutyl-1-methylxanthine has profound effects on various types of cells and cellular processes. By increasing intracellular cAMP levels, it activates PKA, which in turn regulates cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the release of 5-hydroxytryptamine from neuroendocrine epithelial cells and induce calcium release from intracellular stores in sensory neurons . Additionally, 3-Isobutyl-1-methylxanthine promotes the conversion of fibroblast cells into adipose cells and inhibits the growth of carcinoma cells .

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-1-methylxanthine involves its inhibition of cyclic nucleotide phosphodiesterases, leading to the accumulation of cAMP and cGMP . This accumulation activates PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular functions . 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist, further influencing cellular signaling pathways . The compound’s ability to inhibit ion channels and induce calcium release from intracellular stores adds to its complex mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isobutyl-1-methylxanthine can change over time. The compound is stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that 3-Isobutyl-1-methylxanthine can maintain its inhibitory effects on phosphodiesterases and its ability to increase cAMP levels over extended periods . Its impact on cellular functions may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of 3-Isobutyl-1-methylxanthine vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterases and increases cAMP levels without causing significant adverse effects . At higher doses, 3-Isobutyl-1-methylxanthine can induce toxic effects, including alterations in cardiac function and embryotoxicity . Studies in zebrafish embryos have shown that high doses of 3-Isobutyl-1-methylxanthine can lead to structural and functional alterations in the heart .

Metabolic Pathways

3-Isobutyl-1-methylxanthine is involved in metabolic pathways that regulate the levels of cyclic nucleotides. By inhibiting phosphodiesterases, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This accumulation activates PKA and other downstream signaling pathways, affecting various metabolic processes . The compound’s interaction with enzymes such as phosphodiesterases and its role in regulating cyclic nucleotide levels highlight its importance in metabolic regulation .

Transport and Distribution

3-Isobutyl-1-methylxanthine is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-Isobutyl-1-methylxanthine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.

準備方法

Synthetic Routes and Reaction Conditions

3-Isobutyl-1-methylxanthine can be synthesized through several methods. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of 3-Isobutyl-1-methylxanthine follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques .

化学反応の分析

反応の種類

3-イソブチル-1-メチルキサンチンは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化キサンチン誘導体を生成するのに対し、置換はさまざまな置換キサンチンを生成する可能性があります .

4. 科学研究への応用

3-イソブチル-1-メチルキサンチンは、科学研究で幅広い用途があります。

    化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

    生物学: 特にcAMPとcGMPを含む細胞シグナル伝達経路を研究するために使用されます。

    医学: 薬理学的調査で使用され、ホスホジエステラーゼ阻害のさまざまな生理学的プロセスへの影響を調べます。

    産業: 新薬や治療薬の開発に使用されています .

類似化合物との比較

3-イソブチル-1-メチルキサンチンは、カフェイン、テオフィリン、テオブロミンなどの他のメチルキサンチン誘導体と類似しています。ただし、それは研究に特に役立つ独自の特性を持っています。

類似化合物

  • カフェイン
  • テオフィリン
  • テオブロミン

3-イソブチル-1-メチルキサンチンは、その高い効力と科学研究における幅広い用途によって際立っています。

特性

IUPAC Name

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIXJSLKIYYUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040549
Record name Isobutylmethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28822-58-4
Record name 3-Isobutyl-1-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28822-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-isobutylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-isobutyl-1-methyl-7H-xanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 28822-58-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutylmethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLMETHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aminophylline {adduct of Theophylline and 1,2-ethanediamine (2:1)}.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isobutyl-1-methylxanthine
Reactant of Route 2
Reactant of Route 2
3-Isobutyl-1-methylxanthine
Reactant of Route 3
Reactant of Route 3
3-Isobutyl-1-methylxanthine
Reactant of Route 4
Reactant of Route 4
3-Isobutyl-1-methylxanthine
Reactant of Route 5
3-Isobutyl-1-methylxanthine
Reactant of Route 6
3-Isobutyl-1-methylxanthine
Customer
Q & A

Q1: What is the primary mechanism of action of IBMX?

A1: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]

Q2: How does IBMX affect intracellular cAMP and cGMP levels?

A2: By inhibiting PDEs, IBMX prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.

Q3: Can IBMX affect both cAMP and cGMP signaling pathways simultaneously?

A3: Yes. While IBMX is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, IBMX preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []

Q4: What are some downstream effects of IBMX-mediated increases in cAMP?

A4: Increased cAMP levels can lead to various physiological effects. These include:

  • Inhibition of smooth muscle contraction: IBMX, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []
  • Insulin release: IBMX elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]
  • Adipocyte differentiation: IBMX is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]

Q5: What are some downstream effects of IBMX-mediated increases in cGMP?

A5: Increased cGMP can have various physiological effects, including:

  • Modulation of ion channel activity: IBMX's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []

Q6: What is the molecular formula and weight of IBMX?

A6: The molecular formula of IBMX is C7H14N4O2, and its molecular weight is 194.22 g/mol.

Q7: Are there any specific considerations regarding the stability of IBMX in different solvents or storage conditions?

A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.

Q8: Does IBMX have any known catalytic properties?

A8: IBMX itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.

Q9: How does the isobutyl group of IBMX contribute to its activity?

A9: While the provided research doesn't directly address the SAR of IBMX, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.

Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of IBMX?

A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:

    Q11: Are there specific safety considerations or regulatory guidelines for handling and using IBMX in a research setting?

    A11: Yes, like all laboratory chemicals, IBMX should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.

    Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of IBMX?

    A12: While the research doesn't provide detailed ADME data, the observation that orally administered IBMX affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.

    Q13: Has IBMX demonstrated efficacy in any specific in vitro or in vivo models?

    A13: Yes, the research highlights several examples of IBMX efficacy:

    • Inhibition of neointimal hyperplasia: Local delivery of IBMX reduced neointimal proliferation in a rat carotid balloon injury model. []
    • Inhibition of tumor promotion: IBMX, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []
    • Protection of pancreatic beta cells: IBMX protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []

    Q14: What are the known toxicological effects of IBMX?

    A14: While IBMX is widely used in research, it's crucial to recognize its potential toxicity. High doses of IBMX have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]

    Q15: What analytical techniques are commonly used to study IBMX?

    A15: Several techniques are mentioned in the research to study the effects of IBMX:

    • Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []
    • Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []
    • Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to IBMX and other agents. []
    • Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including IBMX. [, ]

    Q16: Is there any information on the environmental fate and potential impact of IBMX?

    A16: The research primarily focuses on IBMX's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.

    Q17: What is the solubility of IBMX in commonly used solvents?

    A17: The research doesn't specify IBMX's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.

    Q18: What measures are typically taken to ensure the quality and consistency of IBMX used in research?

    A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of IBMX before conducting experiments.

    Q19: Are there any known interactions between IBMX and drug transporters?

    A19: The research does not provide information on IBMX and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.

    Q20: Can IBMX induce or inhibit drug-metabolizing enzymes?

    A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether IBMX induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.

    Q21: What is known about the biocompatibility and biodegradability of IBMX?

    A21: The research focuses on the pharmacological aspects of IBMX. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.

    Q22: Are there any known alternatives to IBMX with similar biological activities?

    A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。